molecular formula C11H16BrN3O3 B2545355 Tert-butyl (4R)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate CAS No. 2137099-26-2

Tert-butyl (4R)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate

Cat. No.: B2545355
CAS No.: 2137099-26-2
M. Wt: 318.171
InChI Key: XJCAYDBFRMTLBF-SECBINFHSA-N
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Description

Tert-butyl (4R)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate is a useful research compound. Its molecular formula is C11H16BrN3O3 and its molecular weight is 318.171. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Chemical Synthesis and Chiral Auxiliaries : Oxazolidinones, including derivatives similar to the requested compound, have been utilized as chiral auxiliaries in organic synthesis. They play a crucial role in the enantioselective synthesis of amino acids and other bioactive molecules. This application is vital for developing pharmaceuticals and studying biological mechanisms (Brenner et al., 2003).

  • Intermediates in Pharmaceutical Synthesis : Compounds structurally related to "Tert-butyl (4R)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate" have been used as intermediates in the synthesis of pharmaceuticals. For example, the synthesis of D-ribo-phytosphingosine, a compound of interest in the study of cell membrane and signaling lipids, demonstrates the utility of similar oxazolidine derivatives in complex organic synthesis (Lombardo et al., 2006).

  • Highly Stereoselective Reactions : The stereoselective hydroformylation of oxazoline derivatives showcases the precise control over product configuration in synthetic chemistry, which is crucial for the production of enantiomerically pure compounds. This research area directly impacts the synthesis of biologically active molecules, where the stereochemistry can significantly influence the biological activity (Kollár & Sándor, 1993).

Catalysis and Reaction Development

  • Catalysis in Amination Reactions : Indium(III) halides have been identified as efficient catalysts for N-tert-butoxycarbonylation of amines, a reaction relevant for protecting amines in synthetic pathways. This research provides insights into novel catalytic systems that can facilitate a wide range of synthetic transformations, including those involving oxazolidine derivatives (Chankeshwara & Chakraborti, 2006).

Properties

IUPAC Name

tert-butyl (4R)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O3/c1-11(2,3)18-10(16)15-6-9(7-17-15)14-5-8(12)4-13-14/h4-5,9H,6-7H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCAYDBFRMTLBF-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CO1)N2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CO1)N2C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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